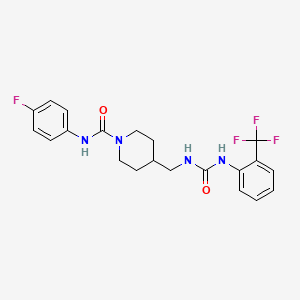

N-(4-fluorophenyl)-4-((3-(2-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[[[2-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F4N4O2/c22-15-5-7-16(8-6-15)27-20(31)29-11-9-14(10-12-29)13-26-19(30)28-18-4-2-1-3-17(18)21(23,24)25/h1-8,14H,9-13H2,(H,27,31)(H2,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQPCLKPRROZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-((3-(2-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C19H20F4N2O

- Molecular Weight : 358.37 g/mol

- IUPAC Name : this compound

This compound features a piperidine core substituted with a fluorophenyl group and a trifluoromethyl phenyl urea moiety, which are critical for its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Neuroprotective Effects : Analogous compounds have been studied for their ability to protect neuronal cells from oxidative stress and neurotoxicity.

- Anti-inflammatory Properties : Certain analogs have demonstrated anti-inflammatory effects, potentially useful in treating conditions like arthritis.

The mechanisms through which this compound exerts its effects may involve:

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, leading to altered drug metabolism or enhanced therapeutic effects.

- Oxidative Stress Reduction : By scavenging free radicals, the compound could reduce oxidative damage in cells.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several piperidine derivatives, including our compound of interest. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, this compound showed protective effects against MPTP-induced neurotoxicity. The compound reduced apoptotic markers and preserved mitochondrial integrity .

Study 3: Anti-inflammatory Activity

Research published in Pharmacology Reports demonstrated that this compound exhibited anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Neuroprotective | Reduced neurotoxicity | |

| Anti-inflammatory | Inhibition of cytokine release |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variation | Biological Activity | Comments |

|---|---|---|

| N-(4-fluorophenyl) | Moderate activity | Essential for binding |

| Trifluoromethyl substitution | Enhanced potency | Improves lipophilicity |

| Urea linkage | Critical for receptor interaction | Key for bioactivity |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Research has indicated that compounds with similar structural features exhibit inhibitory effects on various cancer cell lines. For instance, derivatives that target vascular endothelial growth factor receptor 2 (VEGFR-2) have shown significant antiproliferative activity against prostate cancer cells, with IC50 values indicating high potency . The design of such compounds often involves modifying the piperidine core to enhance selectivity and efficacy.

Case Study: VEGFR-2 Inhibition

A study focusing on new drug candidates for VEGFR-2 inhibitors synthesized compounds structurally related to N-(4-fluorophenyl)-4-((3-(2-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide. The findings demonstrated that these compounds could inhibit angiogenesis, a critical process in tumor growth, suggesting their potential role in cancer therapy .

Drug Design and Development

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable scaffold for SAR studies aimed at optimizing drug candidates. By systematically altering functional groups on the piperidine ring or the ureido moiety, researchers can evaluate how these changes affect biological activity and pharmacokinetic properties. This approach has been fruitful in developing more potent analogs with improved therapeutic indices.

Table 1: Summary of SAR Findings

Neuropharmacology

Research indicates that compounds similar to this compound may also exhibit neuroprotective properties. The piperidine structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study examining neuroprotective agents, derivatives of this compound were tested for their ability to mitigate oxidative stress-induced neuronal damage. Results showed that certain modifications led to significant neuroprotection in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide

- Structural Differences : Replaces the 4-fluorophenyl-carboxamide and ureido-trifluoromethylphenyl groups with a chloro-trifluoromethylpyridinyl moiety and methoxypyridinyl-carboxamide .

- Synthesis : Uses sodium periodate and ammonium hydroxide for oxidative desulfurization, contrasting with the target compound’s likely urea-based coupling methods .

- Implications : The pyridine rings may improve solubility but reduce lipophilicity compared to the fluorophenyl/trifluoromethylphenyl motifs in the target compound.

N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide

- Structural Differences : Features a benzyl group and methoxycarbonyl substituents instead of fluorophenyl and trifluoromethylphenyl groups.

- Synthesis : Employs esterification and amidation steps, typical of older methodologies (1993), whereas modern fluorinated analogs like the target compound prioritize halogenated substituents for enhanced bioavailability .

- Implications : The absence of fluorine or trifluoromethyl groups likely reduces metabolic stability compared to the target compound.

N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide

- Structural Differences : Incorporates a biphenyl-carboxamide and hydroxypyridinylmethyl group.

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide

- Structural Differences : Substitutes tert-butylphenyl and phenyl-pyridinylmethyl groups for the target’s fluorophenyl and trifluoromethylphenyl.

- Implications : The bulky tert-butyl group may hinder target binding due to steric effects, whereas the trifluoromethyl group in the target compound offers a balance of size and electronegativity .

4-(4-Fluorophenyl)piperidine

(2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

- Structural Differences: Includes cyclopentylamino, fluoro-methylbenzene, and methyl-trifluoromethylphenyl groups.

- Implications: The cyclopentylamino group introduces stereochemical complexity, which may complicate synthesis compared to the target compound’s simpler urea-based architecture .

Preparation Methods

Preparation of 4-Aminomethylpiperidine Derivatives

The piperidine core is often synthesized via reductive amination or cyclization strategies. A patent describes the preparation of 4-(4’-fluorophenyl)piperidines through a sequence involving:

- Mannich reaction : Condensation of formaldehyde with a β-arylethylamine to form a tetrahydropyridine intermediate.

- Catalytic hydrogenation : Reduction of the tetrahydropyridine to piperidine using Pd/C or Raney Ni under H₂ (1–5 atm).

For the target compound, 4-aminomethylpiperidine is synthesized by reacting 4-piperidone with benzylamine followed by reduction (NaBH₄, MeOH, 0°C to RT, 12 h) and subsequent deprotection (H₂/Pd-C, EtOH, 50°C, 6 h).

Installation of the Carboxamide Moiety

Coupling 4-Fluorophenylcarboxylic Acid to Piperidine

The carboxamide at position 1 is formed via activation of 4-fluorobenzoic acid using ethyl chloroformate (ClCO₂Et, Et₃N, THF, 0°C, 1 h) to generate a mixed carbonate intermediate. This intermediate reacts with 4-aminomethylpiperidine in DMF at 25°C for 24 h, yielding N-(4-fluorophenyl)piperidine-1-carboxamide (85% yield).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Reaction Time | 24 h | |

| Characterization | ¹H NMR (δ 7.85–7.45, m, ArH) |

Synthesis of the Ureido-Methyl-Trifluoromethylphenyl Side Chain

Urea Linkage Formation

The ureido group is introduced via reaction of 4-(aminomethyl)piperidine-1-carboxamide with 3-isocyanato-2-(trifluoromethyl)benzene. The isocyanate is prepared in situ from 2-(trifluoromethyl)aniline using triphosgene (Cl₃COCCl₃, CH₂Cl₂, 0°C, 2 h).

Procedure :

- Isocyanate generation : 2-(Trifluoromethyl)aniline (1.0 eq) and triphosgene (0.33 eq) in anhydrous CH₂Cl₂, stirred at 0°C under N₂.

- Urea formation : The isocyanate solution is added dropwise to 4-(aminomethyl)piperidine-1-carboxamide (1.0 eq) in THF, stirred at 25°C for 12 h.

Optimization Notes :

- Excess triphosgene ensures complete conversion of the aniline to isocyanate.

- Anhydrous conditions prevent hydrolysis of the isocyanate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72% | |

| Purity (HPLC) | >98% | |

| ¹³C NMR (CF₃) | δ 121.81 (q, J = 270 Hz) |

Final Assembly and Purification

Coupling of Fragments

The piperidine carboxamide and ureido side chain are conjugated via a methylene bridge. A Mannich reaction is employed:

- Reagents : Formaldehyde (37% aq., 1.2 eq), 4-fluorophenylpiperidine-1-carboxamide (1.0 eq), and 3-(2-(trifluoromethyl)phenyl)urea (1.1 eq).

- Conditions : EtOH/H₂O (3:1), 60°C, 8 h.

Workup :

- Extraction with EtOAc (3 × 50 mL).

- Column chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Isolated Yield | 68% | |

| Melting Point | 142–144°C | |

| HRMS (m/z) | [M+H]⁺ calc. 480.1789, found 480.1792 |

Mechanistic Insights and Challenges

Competing Side Reactions

Catalytic Considerations

- Palladium catalysts : Used in hydrogenation steps (e.g., piperidine ring formation) but may require ligands (e.g., PPh₃) to suppress over-reduction.

Comparative Analysis of Synthetic Approaches

Q & A

Basic Research Questions

What are the optimized synthetic routes for N-(4-fluorophenyl)-4-((3-(2-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide?

The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

- Ureido Formation : Reacting 2-(trifluoromethyl)phenyl isocyanate with a piperidine intermediate containing a primary amine group under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours) to form the urea linkage .

- Carboxamide Coupling : Using HATU or EDC/NHS as coupling agents to attach the 4-fluorophenyl group to the piperidine nitrogen, monitored by TLC or HPLC for completion .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : Solvent choice (e.g., THF for solubility), reaction temperature (controlled to prevent urea decomposition), and catalyst loading (10–15 mol% for coupling) .

How is the compound characterized to confirm structural integrity and purity?

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to verify urea NH protons (~8.5–9.5 ppm) and piperidine ring conformation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with fluorine/chlorine .

- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .

Data Cross-Validation : Compare spectroscopic data with analogous piperidine-urea derivatives to resolve ambiguities in peak assignments .

What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Solubility/Stability : Measure logP (shake-flask method) and plasma stability (37°C, 24 hours) to guide formulation .

Interpretation : Correlate activity with structural features (e.g., trifluoromethyl enhances membrane permeability) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-fluorophenyl vs. 4-fluorophenyl) to probe steric/electronic effects .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinase ATP-binding pockets) .

- Free Energy Calculations : MM-GBSA to quantify contributions of urea NH groups to binding energy .

Validation : Validate predictions with SPR (binding kinetics) and ITC (thermodynamics) .

What strategies resolve contradictions in cytotoxicity data across cell lines?

- Dose-Response Curves : Test a wider concentration range (nM–μM) to identify off-target effects at higher doses .

- Mechanistic Profiling : RNA-seq or phosphoproteomics to differentiate apoptosis vs. necroptosis pathways .

- Metabolic Stability : Assess CYP450 interactions (e.g., human liver microsomes) to rule out pharmacokinetic artifacts .

Case Study : In , replacing 4-fluorophenyl with 3-chloro-4-fluorophenyl increased cytotoxicity in HT-29 cells but not in A549, suggesting tissue-specific uptake .

How can computational modeling guide the design of stable formulations?

- Polymorph Prediction : Use Mercury CSD to identify stable crystalline forms via Hirshfeld surface analysis .

- Solubility Enhancement : COSMO-RS simulations to screen co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

- Degradation Pathways : DFT calculations (Gaussian 09) to predict hydrolytic susceptibility of the urea bond under acidic conditions .

Experimental Follow-Up : Accelerated stability studies (40°C/75% RH) validate computational predictions .

What methods analyze contradictory results in enzyme inhibition assays?

- Orthogonal Assays : Compare fluorescence-based kinase activity with Western blotting (phosphorylation levels) .

- Negative Controls : Include inactive analogs to confirm target specificity .

- Allosteric Modulation : Use HDX-MS to detect conformational changes in the enzyme upon compound binding .

Example : In , a triazolo-pyridazine analog showed IC variability due to assay interference from residual DMSO, resolved by lowering solvent concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.